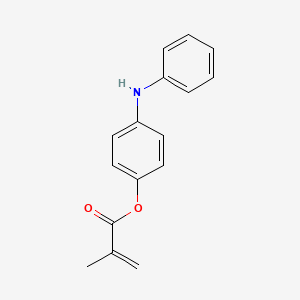

4-Anilinophenyl 2-methylprop-2-enoate

Description

Contextualization within Methacrylate (B99206) Chemistry

Methacrylate chemistry is a cornerstone of polymer science, with methyl methacrylate (MMA) being a primary example of a monomer produced on a large scale for the synthesis of poly(methyl methacrylate) (PMMA). wikipedia.orgadakem.com PMMA is a hard, rigid, and transparent thermoplastic renowned for its optical clarity, with a refractive index of approximately 1.49. refractiveindex.infochemicalbook.com This property makes it a valuable material for optical applications, including optical fibers. chemicalbook.com

The polymerization of methacrylate monomers is typically carried out via free-radical polymerization, which allows for the creation of high-molecular-weight polymers. researchgate.net The properties of methacrylate polymers can be tailored by copolymerizing different methacrylate monomers or by incorporating other functional monomers. This versatility has led to their use in a wide array of applications, from coatings and adhesives to biomedical devices. adakem.comvulcanchem.com The inclusion of an aniline-functionalized phenyl group, as in 4-anilinophenyl 2-methylprop-2-enoate, into a methacrylate polymer backbone is a strategic approach to modify the polymer's properties, potentially imparting electro-activity or enhancing its thermal stability.

Table 1: Properties of Representative Methacrylate Polymers

| Polymer | Refractive Index (n 20/D) | Glass Transition Temperature (Tg) | Key Features |

|---|---|---|---|

| Poly(methyl methacrylate) | 1.49 chemicalbook.com | ~105 °C | High transparency, rigidity chemicalbook.com |

Note: This table presents data for well-characterized methacrylate polymers to provide context for the potential properties of polymers derived from this compound.

Overview of Aniline-Derived Monomers in Polymer Science

Aniline (B41778) and its derivatives are fundamental building blocks for a class of conducting polymers, with polyaniline (PANI) being the most prominent member. nih.govrsc.org These polymers are distinguished by their unique set of properties, including redox activity, electrical conductivity, and high thermal stability. nih.govrsc.org The ability to synthesize PANI and its derivatives through chemical or electrochemical oxidative polymerization has opened up applications in sensors, energy-saving devices, and antistatic coatings. nih.govrsc.org

The properties of aniline-based polymers can be significantly influenced by the nature of substituents on the aniline ring. nih.govresearchgate.net These modifications can affect the polymer's solubility, morphology, and electronic characteristics. nih.govresearchgate.netrsc.org For instance, the introduction of different substituents can alter the surface morphology of the resulting polymers from a heterogeneous hierarchical structure to a spherical one. nih.govresearchgate.netrsc.org Aniline-derived monomers that also contain a polymerizable group, such as the methacrylate in this compound, allow for the incorporation of these desirable aniline-related properties into conventional polymer chains through addition polymerization mechanisms.

Table 2: Thermal Properties of Aniline-Based Polymers

| Polymer System | Key Thermal Events | Observations |

|---|---|---|

| Polyaniline (doped) | Endotherm at 0-150 °C | Removal of water adhesion.kr |

| Endotherm at ~230 °C | Thermal dedoping adhesion.kr | |

| Exotherm at ~380 °C | Interchain crosslinking adhesion.kr | |

| Decomposition at ~400 °C | Structural decomposition of the polymer main chain adhesion.kr |

Note: This table illustrates the thermal behavior of representative aniline-based polymers, which may inform the expected thermal characteristics of polymers containing the 4-anilinophenyl moiety.

Research Gaps and Motivations for Advanced Study of the Compound

The scientific literature on this compound is not extensive, indicating that it is a relatively novel or under-investigated compound. This scarcity of specific data presents a significant research gap. The primary motivation for the advanced study of this monomer lies in its potential to bridge the gap between two distinct classes of polymers: the mechanically robust and optically clear polymethacrylates and the electronically active and thermally stable polyanilines.

The synthesis and polymerization of this compound would allow for a systematic investigation into the structure-property relationships of the resulting polymers. Key research questions would include:

How does the incorporation of the anilinophenyl group affect the refractive index and optical transparency of the methacrylate polymer?

Can the resulting polymers exhibit electrical conductivity, and how can this be controlled by the concentration of the aniline-containing monomer and through doping?

What is the thermal stability of these new polymers compared to conventional polymethacrylates and polyanilines?

What are the potential applications for these novel materials, for example, in optoelectronics, anti-static coatings, or sensor technology?

Addressing these questions through dedicated research would not only fill the existing knowledge gap but also potentially lead to the development of new materials with tailored functionalities for a range of advanced technological applications.

Structure

3D Structure

Properties

CAS No. |

39940-83-5 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

(4-anilinophenyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H15NO2/c1-12(2)16(18)19-15-10-8-14(9-11-15)17-13-6-4-3-5-7-13/h3-11,17H,1H2,2H3 |

InChI Key |

ZDXJANSCJILDSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Anilinophenyl 2 Methylprop 2 Enoate

Esterification Strategies for 2-Methylprop-2-enoate Synthesis

The final step in the synthesis of 4-Anilinophenyl 2-methylprop-2-enoate is the esterification of the 4-anilinophenol precursor. This can be achieved through several methods, ranging from classical acid-catalyzed reactions to more modern catalytic approaches.

Classical Esterification Routes

Classical esterification methods for producing phenyl methacrylates typically involve the direct reaction of a phenol (B47542) with methacrylic acid in the presence of an acid catalyst. google.com This dehydration reaction is often carried out at elevated temperatures, generally at least 110°C, to drive the equilibrium towards the product. google.com To facilitate the removal of water, azeotropic distillation using a solvent like xylene or toluene (B28343) is a common strategy. google.com

Another classical approach is the use of methacrylic anhydride (B1165640). The reaction of a phenol with methacrylic anhydride can lead to the formation of the desired methacrylate (B99206) ester. This method can sometimes offer better yields compared to using methacrylic acid directly. For instance, the synthesis of p-hydroxyphenyl methacrylate has been achieved by reacting hydroquinone (B1673460) with methacrylic acid and methacrylic anhydride at 120°C. chemicalbook.com

The acylation of a phenolic compound using methacryloyl chloride in the presence of a base is also a viable classical route. This method is often effective at lower temperatures compared to direct esterification with methacrylic acid.

Catalytic Approaches in Ester Synthesis

A variety of catalysts can be employed to enhance the efficiency of methacrylate ester synthesis. Strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or a combination of sulfuric acid and boric acid are frequently used in the direct esterification of phenols with methacrylic acid. google.com

Strongly acidic ion exchange resins also serve as effective heterogeneous catalysts for the esterification of (meth)acrylic acid. google.com These catalysts offer the advantage of being easily separable from the reaction mixture, simplifying the purification process. google.com The reaction can be carried out under reduced pressure to aid in the removal of byproducts and improve the yield. google.com

Microwave-assisted synthesis has emerged as a rapid and efficient method for esterification reactions. researchgate.net Under solvent-free conditions and in the presence of an acid catalyst, microwave irradiation can significantly accelerate the esterification of methacrylic acid with phenols. researchgate.net This technique often leads to shorter reaction times and can be more energy-efficient compared to conventional heating methods. researchgate.net

| Esterification Method | Reactants | Catalyst | Conditions | Yield |

| Direct Esterification | Methacrylic Acid, Phenol | Sulfuric Acid, Boric Acid | 150°C, 10h, Xylene (azeotropic removal of water) | 73% (for Phenyl Methacrylate) google.com |

| Anhydride Method | Methacrylic Acid, Hydroquinone, Methacrylic Anhydride | None specified | 120°C, 4h | 97% (for p-hydroxyphenyl methacrylate) chemicalbook.com |

| Ion Exchange Resin | Methacrylic Acid, C1-3 Alcohol | Strongly Acidic Ion Exchange Resin | Reduced Pressure | High Conversion google.com |

| Microwave-Assisted | Methacrylic Acid, Phenols | p-Toluenesulfonic Acid | Microwave Irradiation, Solvent-free | Effective Promotion researchgate.net |

Functionalization of Aniline (B41778) Derivatives

The synthesis of the 4-anilinophenol precursor is a critical step. This involves the formation of a carbon-nitrogen bond between an aniline moiety and a phenolic structure.

Introduction of Aniline Moieties into Phenolic Structures

The synthesis of 4-anilinophenol, also known as 4-hydroxytriphenylamine, can be achieved through several synthetic routes. One common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction would involve the coupling of a protected p-aminophenol or a p-alkoxyaniline with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

Another approach involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, reacting p-benzoquinone with aniline can lead to the formation of 2,5-dianilino-p-benzoquinone, which can then be reduced to the corresponding hydroquinone. While not a direct synthesis of 4-anilinophenol, this demonstrates the formation of an aniline-quinone adduct.

A more classical approach involves the reaction of hydroquinone with aniline in the presence of a catalyst or under high temperature and pressure.

N-Acylation Reactions for Related Amide Derivatives

N-acylation of aniline derivatives is a fundamental reaction in organic synthesis and is relevant to the synthesis of related amide-containing molecules. For example, the synthesis of 4-(N-methacryloylamino)phenyl methacrylate involves the acylation of 4-aminophenol (B1666318) with methacryloyl chloride. researchgate.net This reaction is typically carried out in a dry aprotic solvent like tetrahydrofuran (B95107) at a controlled temperature. researchgate.net The amino group of 4-aminophenol is more nucleophilic than the hydroxyl group, leading to the selective formation of the amide bond. The remaining hydroxyl group can then be esterified in a subsequent step.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include reaction temperature, catalyst selection, reactant stoichiometry, and reaction time.

For the esterification step, if using a classical acid-catalyzed approach, the temperature should be high enough to facilitate the dehydration reaction, typically above 110°C. google.com The choice of catalyst is also important, with p-toluenesulfonic acid being a common and effective choice. researchgate.net The molar ratio of the reactants can be adjusted to favor product formation; for instance, using an excess of the less expensive reagent.

In catalytic approaches, such as those using ion exchange resins, optimizing the flow rate and temperature in a continuous reactor can lead to high conversions. google.com For microwave-assisted synthesis, the power and duration of irradiation need to be carefully controlled to prevent polymerization of the methacrylate product. researchgate.net The addition of a polymerization inhibitor, such as p-benzoquinone, is a common practice in the synthesis and storage of methacrylate monomers. chemicalbook.com

Purification of the final product is also a critical step. This may involve washing the reaction mixture to remove the catalyst and unreacted acid, followed by distillation under reduced pressure to obtain the pure ester. google.comchemicalbook.com

| Parameter | Influence on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and equilibrium position. Higher temperatures can favor esterification but may also lead to side reactions or polymerization. | For classical methods, maintain a temperature of at least 110°C. google.com For other methods, the optimal temperature will vary. |

| Catalyst | Increases the rate of reaction. The choice of catalyst can influence selectivity and ease of purification. | Select a catalyst based on the chosen method (e.g., sulfuric acid for classical, ion exchange resin for heterogeneous catalysis). google.comgoogle.com |

| Reactant Ratio | Can be adjusted to drive the reaction to completion. | Use an excess of one reactant, typically the less expensive one, to maximize the conversion of the other. |

| Reaction Time | Sufficient time is needed for the reaction to reach completion. | Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |

| Inhibitor | Prevents the polymerization of the methacrylate product. | Add a small amount of a polymerization inhibitor like p-benzoquinone. chemicalbook.com |

Solvent Effects on Reaction Efficiency

Aprotic solvents are generally preferred for this type of acylation reaction to avoid side reactions with the acyl chloride. The polarity of the solvent can also play a role in the solubility of the reactants and the stabilization of charged intermediates, thereby affecting the reaction kinetics.

For instance, in the synthesis of 4-(N-methacryloylamino)phenyl methacrylate, dry tetrahydrofuran (THF) was used as the solvent. researchgate.net In the synthesis of (4-nitrophenyl) methacrylate, dimethylformamide (DMF) was employed. indexacademicdocs.org Another similar synthesis of 4-cyanophenyl acrylate (B77674) utilized methyl ethyl ketone. researchgate.net The selection of a suitable solvent is often determined by the solubility of the starting materials and the desired reaction temperature.

The following table summarizes the solvents used in the synthesis of structurally related methacrylate compounds.

| Compound Synthesized | Solvent Used | Reference |

| 4-(N-methacryloylamino)phenyl methacrylate | Tetrahydrofuran (THF) | researchgate.net |

| (4-nitrophenyl) methacrylate | Dimethylformamide (DMF) | indexacademicdocs.org |

| 4-cyanophenyl acrylate | Methyl ethyl ketone | researchgate.net |

Temperature and Pressure Control in Synthetic Processes

Temperature is a crucial parameter in the synthesis of this compound. The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing potential side reactions, such as polymerization of the methacrylate product. The acylation of phenols with methacryloyl chloride is often an exothermic reaction, necessitating initial cooling.

Most laboratory-scale syntheses of this nature are conducted at atmospheric pressure. To prevent unwanted side reactions, particularly oxidation or moisture-induced decomposition of reactants, the reaction is often carried out under an inert atmosphere, such as nitrogen or argon.

The table below outlines the temperature conditions used in the synthesis of analogous compounds.

| Compound Synthesized | Reaction Temperature | Pressure | Reference |

| 4-(N-methacryloylamino)phenyl methacrylate | 15–20°C | Atmospheric | researchgate.net |

| (4-nitrophenyl) methacrylate | 70±1°C | Atmospheric | indexacademicdocs.org |

| Phenyl methacrylate (dehydration reaction) | >125°C | Atmospheric | google.com |

Isolation and Purification Techniques for Research Applications

The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity for research and other applications. The purification strategy typically involves several steps to remove unreacted starting materials, the base, the salt byproduct, and any potential side products.

A common initial step is to wash the reaction mixture with an aqueous solution to remove water-soluble impurities. For instance, washing with a dilute aqueous solution of sodium hydroxide (B78521) can help remove any unreacted 4-anilinophenol and methacrylic acid (if formed by hydrolysis of the chloride). This is often followed by washing with water to remove any remaining base and salts.

Subsequent purification can be achieved through several techniques, depending on the physical properties of the product. Recrystallization from a suitable solvent is a common method for purifying solid products. If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.

For high-purity applications, column chromatography is often employed. In this technique, the crude product is passed through a column of a stationary phase (e.g., silica (B1680970) gel), and a solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates, allowing for their separation.

A study on the purification of 2-hydroxyethyl methacrylate involved washing with hexanes, followed by salting the monomer out of an aqueous phase, drying over magnesium sulfate (B86663), and finally, distillation under reduced pressure. cmu.edu In another instance, a synthesized polymer was ground, rinsed with methanol (B129727) to remove unreacted reagents, and then dried. nih.gov

The following table summarizes common isolation and purification techniques applicable to methacrylate esters.

| Purification Technique | Description | Applicability |

| Aqueous Washing | Removal of water-soluble impurities, such as salts and unreacted starting materials. | General first step for most syntheses. |

| Recrystallization | Purification of solid compounds based on differences in solubility in a specific solvent at different temperatures. | For solid products. |

| Distillation | Separation of liquids with different boiling points. Often performed under reduced pressure to lower the boiling point and prevent decomposition. | For liquid products or low-melting solids. |

| Column Chromatography | Separation of compounds based on their differential adsorption onto a stationary phase. | For achieving high purity and separating complex mixtures. |

| Drying | Removal of residual solvent or water from the purified product, often using a drying agent like magnesium sulfate or by heating in a vacuum oven. | Final step in the purification process. |

Advanced Polymerization Studies of 4 Anilinophenyl 2 Methylprop 2 Enoate Monomer

Free Radical Polymerization Kinetics and Mechanisms

The conventional free radical polymerization of 4-Anilinophenyl 2-methylprop-2-enoate involves the standard sequence of initiation, propagation, and termination. However, the presence of the anilinophenyl group introduces significant deviations from the polymerization behavior of simple methacrylate (B99206) monomers. The secondary amine hydrogen is susceptible to abstraction by radicals, which can significantly influence the reaction kinetics. benicewiczgroup.com

Initiation and Propagation Characteristics

Initiation: The process begins with the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary free radicals. These radicals then react with a this compound monomer molecule to form an initiated monomer radical.

Propagation: The newly formed monomer radical adds to subsequent monomer molecules, rapidly extending the polymer chain. The rate of propagation is governed by the reactivity of the methacrylate double bond and the concentration of both the monomer and the propagating radicals. The bulky anilinophenyl side group may introduce steric hindrance, potentially lowering the propagation rate constant compared to smaller methacrylates like methyl methacrylate.

Termination and Chain Transfer Reactions

Termination: The growth of a polymer chain ceases through termination reactions, primarily combination or disproportionation between two growing polymer radicals. However, the most significant deviation in the polymerization of this monomer is the high potential for chain transfer.

Chain Transfer: The hydrogen atom on the secondary amine of the anilinophenyl group is susceptible to abstraction by the propagating radical. benicewiczgroup.com This reaction terminates the growing polymer chain and creates a new, less reactive radical on the nitrogen atom. This new radical may slowly re-initiate polymerization or react with another radical, effectively acting as an inhibitor or retarder. This chain transfer to the monomer is a dominant process that can limit the achievable molecular weight and broaden the molecular weight distribution.

The table below outlines the key reactions in the free radical polymerization of this compound and the specific influence of its chemical structure.

| Reaction Step | General Description | Influence of 4-Anilinophenyl Group |

| Initiation | Initiator radical attacks the monomer's vinyl group. | Standard mechanism for methacrylates. |

| Propagation | Monomers are sequentially added to the growing radical chain. | The bulky side group may sterically hinder monomer approach, potentially reducing the propagation rate. |

| Termination (Bimolecular) | Two polymer radicals combine or undergo disproportionation. | Standard mechanism, but competes with chain transfer. |

| Chain Transfer to Monomer | The growing radical abstracts a hydrogen atom from the amine group of a monomer molecule. | This is a highly significant side reaction that terminates the chain and creates a stable, less reactive nitrogen-centered radical, leading to rate retardation and low molecular weights. benicewiczgroup.com |

Influence of Initiator Systems on Polymerization Efficacy

The choice and concentration of the initiator system are critical in managing the polymerization of reactive monomers like this compound.

Initiator Concentration: A higher initiator concentration leads to a greater number of primary radicals, which increases the polymerization rate. nih.gov However, for this specific monomer, it can also increase the frequency of chain transfer events and lead to lower average molecular weights. A careful balance must be struck to achieve a desirable polymerization rate without excessively limiting the polymer chain length. Studies on other methacrylate systems have shown that increasing initiator concentration generally shortens the time to reach the maximum polymerization rate but does not necessarily increase the final monomer conversion. researchgate.net

Controlled/Living Radical Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization methods have been investigated to synthesize well-defined polymers from this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization has been successfully applied to this compound, enabling the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI). benicewiczgroup.comresearchgate.net The process involves a conventional radical initiator and a RAFT chain transfer agent (CTA). The choice of CTA is crucial for achieving good control.

Research has shown that 2-cyanopropyl dithiobenzoate is an effective CTA for this monomer, yielding polymers with PDI values below 1.4 up to high monomer conversions (85%). benicewiczgroup.com In contrast, α-cyanobenzyl dithiobenzoate provides less control over the polymerization. benicewiczgroup.comresearchgate.net The polymerization exhibits a higher rate compared to the corresponding acrylate (B77674) monomer. researchgate.net The molecular weight of the resulting polymer increases linearly with monomer conversion, which is a key characteristic of a controlled polymerization process.

The following data table summarizes the results from a study on the RAFT polymerization of this compound using two different CTAs. benicewiczgroup.com

| Chain Transfer Agent (CTA) | Time (h) | Conversion (%) | Mn (g/mol, SEC) | PDI (Mw/Mn) |

|---|---|---|---|---|

| 2-cyanopropyl dithiobenzoate | 4 | 25 | 11,000 | 1.25 |

| 2-cyanopropyl dithiobenzoate | 8 | 55 | 21,000 | 1.30 |

| 2-cyanopropyl dithiobenzoate | 16 | 85 | 32,000 | 1.38 |

| α-cyanobenzyl dithiobenzoate | 4 | 15 | 7,500 | 1.45 |

| α-cyanobenzyl dithiobenzoate | 8 | 30 | 14,000 | 1.55 |

| α-cyanobenzyl dithiobenzoate | 16 | 45 | 20,000 | 1.62 |

Atom Transfer Radical Polymerization (ATRP)

While specific studies on the ATRP of this compound are not widely reported, the general mechanism can be described. ATRP is a versatile controlled radical polymerization technique that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.educmu.edu

The process involves a dynamic equilibrium between active, propagating radicals and dormant species (polymer chains with a terminal halogen atom). This equilibrium keeps the concentration of active radicals very low, which suppresses bimolecular termination reactions and allows for controlled chain growth. cmu.edu

For the specific case of this compound, a potential challenge arises from the presence of the aniline (B41778) functional group. The lone pair of electrons on the nitrogen atom can act as a Lewis base and coordinate with the transition metal catalyst (e.g., copper). This coordination can potentially poison or deactivate the catalyst, leading to a loss of control over the polymerization and a broadening of the molecular weight distribution. Careful selection of ligands for the metal center and optimization of reaction conditions would be necessary to mitigate this potential side reaction and achieve a successful ATRP of this monomer.

Nitroxide-Mediated Polymerization (NMP)

There is no specific literature detailing the Nitroxide-Mediated Polymerization (NMP) of this compound. The controlled polymerization of methacrylates via NMP is known to be challenging and often requires specialized nitroxides or the addition of comonomers to achieve good control over molecular weight and dispersity. researchgate.netrsc.org However, no studies have been found that apply this technique to the 4-anilinophenyl methacrylate derivative.

Copolymerization Behavior of this compound

Reactivity Ratios in Binary and Ternary Copolymer Systems

Specific reactivity ratios for the copolymerization of this compound with other monomers have not been determined or published. The determination of reactivity ratios requires extensive experimental work, including the synthesis of copolymers at various monomer feed ratios and subsequent analysis of the copolymer composition. researchgate.net Without such studies, no data tables on binary or ternary systems involving this monomer can be generated.

Microstructure Analysis of Copolymers

No research is available on the microstructure analysis of copolymers containing this compound. Such an analysis would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the sequence distribution of monomer units within the polymer chain, but these experiments have not been reported for this specific monomer.

Solid-State Polymerization and Bulk Polymerization Investigations

Investigations into the solid-state or bulk polymerization of this compound are not found in the existing literature. Solid-state polymerization is a complex process that is highly dependent on the monomer's crystal structure, and bulk polymerization studies would be needed to understand the specific kinetics and properties of the resulting polymer. chimia.ch

Polymerization in Dispersed Systems (Emulsion, Suspension, Dispersion)

There are no published reports on the emulsion, suspension, or dispersion polymerization of this compound. These heterogeneous polymerization techniques are widely used for various methacrylates but require specific development of protocols, including the selection of appropriate surfactants, stabilizers, and initiators, which has not been documented for this monomer. nih.govfrontiersin.orgmdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 Anilinophenyl 2 Methylprop 2 Enoate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of the 4-Anilinophenyl 2-methylprop-2-enoate monomer is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings would likely appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution patterns and coupling relationships. The vinyl protons of the methacrylate (B99206) group are expected to resonate at higher chemical shifts, likely between 5.5 and 6.5 ppm, appearing as distinct singlets or narrowly split multiplets. The methyl protons of the methacrylate group would produce a characteristic singlet further upfield, typically around 2.0 ppm. The N-H proton of the aniline (B41778) group would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Upon polymerization, the ¹H NMR spectrum of poly(this compound) would show significant changes. The most notable would be the disappearance of the sharp vinyl proton signals, indicating the conversion of the double bonds into the polymer backbone. The signals corresponding to the aromatic and methyl protons would likely broaden due to the restricted molecular motion in the polymer chain.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) - Monomer | Expected Observation in Polymer |

| Aromatic Protons | 7.0 - 8.0 | Broad signals in the same region |

| Vinyl Protons | 5.5 - 6.5 | Disappearance of signals |

| Methyl Protons | ~2.0 | Broadened singlet |

| N-H Proton | Variable (broad) | Broad signal |

Carbon (¹³C) NMR and DEPT Experiments for Carbon Skeleton Identification

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. For the this compound monomer, the carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 110 and 150 ppm. The sp² hybridized carbons of the vinyl group would appear around 125-140 ppm, while the sp³ hybridized methyl carbon would be found in the upfield region, likely between 18 and 25 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would allow for the unambiguous assignment of each carbon signal.

In the polymer, the ¹³C NMR spectrum would show the disappearance of the vinyl carbon signals and a broadening of the remaining signals. The chemical shifts of the carbons in the polymer backbone would also be different from those of the monomer.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) - Monomer | DEPT-135 Signal | Expected Observation in Polymer |

| Carbonyl (C=O) | 165 - 175 | Quaternary (absent) | Broadened signal |

| Aromatic C | 110 - 150 | CH (positive) or Quaternary (absent) | Broadened signals |

| Vinylic C=C | 125 - 140 | CH₂ (negative), C (absent) | Disappearance of signals |

| Methyl (CH₃) | 18 - 25 | CH₃ (positive) | Broadened signal |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. For the monomer, this would show correlations between adjacent aromatic protons and potentially long-range couplings involving the vinyl protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Solid-State NMR (CP/MAS NMR) for Polymer Architecture

For the polymer, which is a solid, Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is the technique of choice. Solid-state NMR provides information about the local environment and dynamics of the polymer chains in the solid state. The broad lines observed in solid-state NMR can give insights into the morphology and crystallinity of the polymer. By analyzing the chemical shifts and line shapes, it is possible to study the packing of the polymer chains and the presence of different conformations.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the this compound monomer would exhibit several characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C=C stretching of the vinyl group would likely appear around 1630-1640 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The N-H stretching vibration of the secondary amine would be expected as a band in the 3300-3500 cm⁻¹ region.

Upon polymerization, the most significant change in the FTIR spectrum would be the disappearance or significant reduction in the intensity of the C=C vinyl stretching band, confirming the polymerization process. The other characteristic bands, such as the C=O and N-H stretches, would remain, although their positions and shapes might be slightly altered due to the change in the chemical environment.

Interactive Data Table: Key FTIR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) - Monomer | Expected Observation in Polymer |

| N-H Stretch | 3300 - 3500 | Present |

| C-H Aromatic | 3000 - 3100 | Present |

| C-H Alkyl | 2850 - 3000 | Present |

| C=O Ester | 1720 - 1740 | Present |

| C=C Vinyl | 1630 - 1640 | Disappears/Greatly Reduced |

| C=C Aromatic | 1450 - 1600 | Present |

Raman Spectroscopy for Molecular Vibrations

The aniline portion of the molecule is expected to exhibit several characteristic Raman bands. The aromatic ring breathing mode is a strong and sharp peak, the position of which is sensitive to the nature of the substituents on the aniline ring. Additionally, C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. The C-N stretching vibration will also be present, though its intensity can vary.

The methacrylate group contributes its own set of distinct Raman signals. The most prominent of these is the C=O stretching vibration of the ester group, which is expected to be a strong band. The C=C stretching of the vinyl group will also be observable. Other characteristic vibrations include the C-O-C stretching of the ester linkage and various C-H bending and stretching modes associated with the methyl and methylene (B1212753) groups.

In the polymer, poly(this compound), the most significant change in the Raman spectrum would be the disappearance or significant reduction in the intensity of the C=C stretching band from the methacrylate monomer, indicating its consumption during polymerization. Broadening of other peaks is also expected due to the restricted vibrational modes within the polymer matrix.

Interactive Data Table: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aniline Moiety | Aromatic C-H Stretch | 3000-3100 | Medium |

| Aniline Moiety | N-H Stretch | ~3400 | Medium |

| Aniline Moiety | Aromatic Ring Breathing | 990-1010 | Strong |

| Aniline Moiety | C-N Stretch | 1250-1350 | Medium |

| Methacrylate Group | C=O Stretch (Ester) | 1700-1740 | Strong |

| Methacrylate Group | C=C Stretch (Vinyl) | 1630-1650 | Strong (in monomer) |

| Methacrylate Group | C-O-C Stretch (Ester) | 1100-1300 | Medium |

| Methacrylate Group | CH₃ Rocking/Bending | 1440-1460 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound (C₁₆H₁₅NO₂), the theoretical exact mass can be calculated. HR-MS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental formula and ruling out other possibilities with the same nominal mass. This high level of accuracy is crucial for the unambiguous identification of the compound.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. While specific MS/MS data for this compound is not available, the fragmentation pathways can be predicted based on the known fragmentation of aniline and methacrylate derivatives.

Upon ionization, the molecular ion of this compound would likely undergo fragmentation at several key points. A common fragmentation pathway for esters is the loss of the alkoxy group or the entire ester side chain. Therefore, cleavage of the ester bond could result in fragments corresponding to the anilinophenoxy radical cation and the 2-methylpropenoyl cation, or their neutral loss counterparts. Another likely fragmentation would involve the aniline moiety, potentially through the loss of the amino group or cleavage of the aromatic ring. The study of these fragmentation patterns is essential for confirming the connectivity of the molecule.

Interactive Data Table: Predicted Key Fragment Ions in MS/MS of this compound

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

| [M - C₄H₅O]⁺ | Loss of the 2-methylpropenoyl group |

| [M - OC₆H₄NH₂]⁺ | Loss of the 4-aminophenoxy group |

| [C₁₀H₉NO]⁺ | Fragment corresponding to the anilinophenol moiety |

| [C₄H₅O]⁺ | 2-methylpropenoyl cation |

| [C₆H₅NH₂]⁺ | Aniline cation |

Coupled chromatographic and mass spectrometric techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are invaluable for the analysis of complex mixtures containing this compound or its degradation products.

LC-MS is particularly well-suited for the analysis of thermally labile or non-volatile compounds like methacrylate esters and their polymers. nih.gov It allows for the separation of the target analyte from impurities, starting materials, or byproducts before it enters the mass spectrometer for identification and quantification. americanlaboratory.com

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. While direct analysis of the intact monomer might be possible, derivatization may be necessary to improve its volatility and chromatographic behavior. GC-MS is highly effective for identifying and quantifying aniline and its derivatives, which could be potential precursors or degradation products. epa.govd-nb.info Both techniques, when coupled with mass spectrometry, provide a high degree of sensitivity and selectivity for the analysis of complex samples.

X-ray Diffraction (XRD) and Crystallographic Studies of Analogues/Derivatives

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. While the specific crystal structure of this compound has not been reported, valuable insights into its likely molecular geometry and conformation can be gained from crystallographic studies of analogous and derivative compounds.

Crystallographic studies of methacrylate derivatives have provided detailed information on the geometry of the 2-methylprop-2-enoate group. iucr.org Similarly, numerous crystal structures of aniline derivatives have been determined, revealing the influence of substituents on the geometry of the aniline ring. By combining this information, a reliable model of the molecular geometry and preferred conformation of this compound in the solid state can be constructed. These structural details are crucial for understanding the packing of the molecules in a crystal lattice and for predicting the properties of the resulting polymers.

Powder X-ray Diffraction for Polymer Crystallinity

Powder X-ray Diffraction (PXRD) is a pivotal analytical technique for investigating the solid-state structure of polymeric materials, providing critical insights into their degree of crystallinity. The arrangement of polymer chains can range from highly ordered crystalline structures to disordered amorphous forms. In many cases, polymers are semi-crystalline, exhibiting both crystalline and amorphous regions. The physical and mechanical properties of a polymer, such as its tensile strength, compression, and thermal stability, are significantly influenced by its crystallinity.

The principle of PXRD relies on the constructive interference of a monochromatic X-ray beam with the crystalline lattices within a material, governed by Bragg's Law (nλ = 2d sinθ). Crystalline domains within a polymer have regularly spaced atoms that act as a diffraction grating. This results in sharp, well-defined peaks in the diffraction pattern at specific angles (2θ). In contrast, the disordered arrangement of chains in amorphous regions produces broad, diffuse halos.

For poly(this compound), PXRD analysis is instrumental in characterizing its bulk structure. The diffraction pattern of a semi-crystalline sample of this polymer would be a superposition of sharp Bragg peaks on a broad amorphous halo. The positions of the sharp peaks are indicative of the specific crystalline arrangement and the distances between polymer chains, while the broad halo arises from the non-crystalline portions of the material.

The degree of crystallinity can be quantitatively estimated from the PXRD pattern by separating the integrated intensities of the crystalline peaks from the amorphous halo. This is a crucial parameter as it directly correlates with the polymer's performance in various applications. For instance, a higher degree of crystallinity often leads to a more rigid and thermally stable material.

The expected PXRD pattern for poly(this compound) would likely exhibit features characteristic of other substituted polymethacrylates. These polymers are often found to be predominantly amorphous, resulting in broad diffraction patterns. researchgate.netijmer.comresearchgate.net However, the presence of the bulky and polar anilinophenyl side group could potentially influence chain packing and induce some degree of local order or crystallinity. Any observed sharp peaks would provide valuable information about the intermolecular and intramolecular distances within the ordered domains. youtube.com

Below is a hypothetical data table illustrating the kind of information that would be obtained from a PXRD analysis of two different batches of poly(this compound), one being predominantly amorphous and the other semi-crystalline.

| Parameter | Sample A (Amorphous) | Sample B (Semi-crystalline) |

| 2θ Range (°) | 5 - 60 | 5 - 60 |

| Prominent Features | Broad halo centered around 20° | Sharp peaks at 12.5°, 18.2°, 23.5° on a broad halo |

| d-spacing (Å) for prominent peaks | N/A | 7.08, 4.87, 3.78 |

| Estimated Degree of Crystallinity (%) | < 5 | 35 |

This table is illustrative and does not represent actual experimental data for poly(this compound).

The d-spacings are calculated using Bragg's Law and correspond to the distances between repeating structural units within the crystalline regions of the polymer. Variations in the synthesis or processing conditions of the polymer can lead to different degrees of crystallinity, which would be readily detectable by PXRD. intertek.com

Theoretical and Computational Investigations of 4 Anilinophenyl 2 Methylprop 2 Enoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule like 4-Anilinophenyl 2-methylprop-2-enoate. These methods provide insights into the molecular orbitals, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a monomer like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of HOMO and LUMO provides critical information about the molecule's reactivity. In a typical phenyl methacrylate (B99206), the HOMO is often localized on the phenyl ring and the ester group, indicating these are the regions susceptible to electrophilic attack. The LUMO is generally distributed over the methacrylate group, particularly the carbon-carbon double bond, highlighting it as the site for nucleophilic attack and radical addition during polymerization. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the molecule's behavior in chemical reactions.

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for a Generic Phenyl Methacrylate Monomer

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 to -7.5 | Tendency to donate electrons |

| LUMO Energy (ELUMO) | - | -1.0 to -2.0 | Tendency to accept electrons |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.5 | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 to 4.75 | Ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 to 3.25 | Resistance to change in electron configuration |

Note: These values are representative and would need to be calculated specifically for this compound.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a high level of theory for predicting molecular properties. These methods are particularly useful for predicting spectroscopic parameters, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.

By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of this compound can be predicted. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes, such as the C=C and C=O stretching of the methacrylate group, and the N-H and aromatic C-H stretching of the anilinophenyl group.

Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations help in the interpretation of experimental NMR spectra, aiding in the structural elucidation of the monomer and its subsequent polymer.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. For a molecule with several rotatable bonds like this compound (e.g., around the ester linkage and the aniline (B41778) C-N bond), MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

Computational Polymerization Modeling

Computational modeling can simulate the polymerization process, offering a molecular-level understanding of reaction mechanisms and polymer chain growth.

Reaction Pathway Simulations for Radical Propagation

The radical polymerization of methacrylate monomers proceeds via initiation, propagation, and termination steps. The propagation step, where a growing polymer radical adds to a monomer molecule, is critical for chain growth. Quantum chemical methods can be used to model the transition state of this reaction. By calculating the activation energy for the addition of a radical to the double bond of this compound, the rate constant for propagation can be estimated.

These simulations can also investigate the stereochemistry of the addition, predicting the tacticity (isotactic, syndiotactic, or atactic) of the resulting polymer chain, which in turn influences the polymer's physical properties.

Polymer Chain Growth and Conformation Modeling

Kinetic Monte Carlo or MD-based methods can be used to simulate the growth of a polymer chain over longer timescales. These models take into account the probabilities of different reaction events (propagation, termination, chain transfer) to predict the molecular weight distribution (MWD) and microstructure of the final polymer.

Once a polymer chain is formed, MD simulations can be used to study its conformational properties in different environments (e.g., in a vacuum, in a solvent, or in the bulk amorphous state). These simulations provide information on the chain's radius of gyration, end-to-end distance, and local segmental dynamics, which are all related to the macroscopic properties of the polymer material. For poly(this compound), the bulky and polar side groups would be expected to significantly influence chain stiffness and intermolecular interactions.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure-Property Relationship Predictions (excluding direct physical properties)

Theoretical and computational chemistry offer powerful tools to predict the behavior and properties of molecules based on their structure, providing insights that can guide further experimental research. For this compound, various computational models can be employed to elucidate its electronic characteristics, reactivity, and potential biological interactions. These investigations are crucial for understanding its potential applications in materials science and medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of these predictive studies. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target. researchgate.net Such models often rely on molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. pensoft.netresearchgate.net The predictive power of a QSAR model is typically assessed through statistical validation methods. nih.gov

Density Functional Theory (DFT) calculations are another fundamental computational method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net Through DFT, properties such as the distribution of electrons, the energies of molecular orbitals, and the molecular electrostatic potential can be determined. nih.gov These calculations provide a detailed picture of the molecule at the quantum mechanical level. researchgate.net

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For this compound, these calculations can pinpoint the regions of the molecule most likely to be involved in chemical reactions.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.97 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 5.12 |

Electronic and Reactivity Descriptors

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.41 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.56 eV |

| Global Electrophilicity Index (ω) | χ2 / (2η) | 2.27 eV |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov Regions of negative electrostatic potential (typically colored red) indicate areas with a high electron density, which are susceptible to electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and potentially on the phenyl rings, while the hydrogen atoms of the amine group would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. nih.gov It examines the delocalization of electron density between filled and vacant orbitals, which can be quantified as stabilization energies. nih.gov These interactions, such as π → π* and n → π*, have a significant impact on the molecule's stability and crystal packing. nih.gov NBO analysis can reveal the extent of conjugation within the this compound molecule and the strength of its intramolecular hydrogen bonds. nih.gov

Molecular Docking

To predict the potential biological activity of this compound, molecular docking simulations can be performed. nih.govresearchgate.net This computational method predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net The results of docking studies are often expressed as a docking score, which estimates the binding affinity between the ligand and the protein. nih.gov By docking this compound into the active sites of various enzymes or receptors, researchers can hypothesize its potential as an inhibitor or modulator of biological pathways. nih.govnih.govresearchgate.net These in silico studies can provide valuable insights for the design of new therapeutic agents. nih.govnih.gov

Reactivity and Chemical Transformations of 4 Anilinophenyl 2 Methylprop 2 Enoate Beyond Polymerization

Hydrolysis Reactions of the Ester Linkage

The ester group in 4-anilinophenyl 2-methylprop-2-enoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield methacrylic acid and 4-aminophenol (B1666318). This process can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, the ester linkage of this compound can undergo hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release 4-aminophenol and protonated methacrylic acid.

Table 1: Products of Acid-Catalyzed Hydrolysis

| Reactant | Catalyst | Products |

| This compound | Strong Acid (e.g., H₂SO₄) | Methacrylic acid, 4-Aminophenol |

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and an alcohol. For this compound, treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521), results in the formation of sodium methacrylate (B99206) and 4-aminophenol.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate that subsequently collapses, expelling the 4-aminophenoxide ion as the leaving group. The phenoxide ion is then protonated by the newly formed methacrylic acid to give 4-aminophenol and the methacrylate salt. Methacrylate esters are generally more readily hydrolyzed under basic conditions than acidic conditions. nih.gov The rate of this reaction is dependent on the concentration of both the ester and the base. researchgate.net

Table 2: Products of Base-Catalyzed Hydrolysis

| Reactant | Reagent | Products |

| This compound | Strong Base (e.g., NaOH) | Sodium methacrylate, 4-Aminophenol |

Reactions Involving the Aniline (B41778) Moiety

The aniline portion of the molecule, with its aromatic ring and amino group, is a site for a variety of chemical transformations, including electrophilic aromatic substitution and N-functionalization.

Electrophilic Aromatic Substitution

The aniline ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. However, since the para position is already substituted, electrophilic attack will predominantly occur at the positions ortho to the amino group.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. fiveable.memasterorganicchemistry.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent can introduce halogen atoms onto the ring.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid (-SO₃H) group. fiveable.me

It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This can alter the regioselectivity of the substitution.

Table 3: Potential Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(2-Nitroanilino)phenyl 2-methylprop-2-enoate |

| Bromination | Br₂ | 4-(2,6-Dibromoanilino)phenyl 2-methylprop-2-enoate |

| Sulfonation | SO₃, H₂SO₄ | 4-(2-Sulfonylanilino)phenyl 2-methylprop-2-enoate |

N-Functionalization and Derivatization

The nitrogen atom of the aniline group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with various electrophiles. nih.gov

N-Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides to form amides. mdpi.com For instance, reaction with acetyl chloride in the presence of a base would yield N-(4-((2-methylprop-2-enoyl)oxy)phenyl)acetamide. This reaction is often used to protect the amino group.

N-Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, overalkylation can be a competing side reaction.

These N-functionalization reactions provide a pathway to synthesize a wide range of derivatives of this compound with modified properties.

Reactions at the Vinyl Group (excluding polymerization)

While the vinyl group is primarily known for its role in polymerization, it can also undergo other addition reactions.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. researchgate.net Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas, this compound can be converted to 4-anilinophenyl 2-methylpropanoate. This reaction is typically carried out under mild temperatures and pressures. mdpi.com

Halogenation: The vinyl group can readily undergo addition reactions with halogens like bromine (Br₂) and chlorine (Cl₂). For example, the addition of bromine across the double bond would result in the formation of 4-anilinophenyl 2,3-dibromo-2-methylpropanoate. This reaction proceeds via a halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon.

Table 4: Potential Addition Reactions at the Vinyl Group

| Reaction | Reagents | Product |

| Hydrogenation | H₂, Pd/C | 4-Anilinophenyl 2-methylpropanoate |

| Bromination | Br₂ | 4-Anilinophenyl 2,3-dibromo-2-methylpropanoate |

| Hydrobromination | HBr | 4-Anilinophenyl 2-bromo-2-methylpropanoate |

Addition Reactions (e.g., hydrogenation, halogenation)

The electron-deficient carbon-carbon double bond in the acrylate (B77674) group is susceptible to various addition reactions.

Hydrogenation: The selective hydrogenation of the α,β-unsaturated double bond in acrylate esters is a well-established transformation. researchgate.nettandfonline.com In the presence of a suitable catalyst, such as palladium on carbon (Pd/C), this compound is expected to undergo reduction of the carbon-carbon double bond to yield 4-Anilinophenyl 2-methylpropanoate. The thermodynamic favorability of hydrogenating a C=C bond over a C=O bond generally allows for high chemoselectivity under controlled conditions. tandfonline.com The reaction typically proceeds with syn-addition of hydrogen across the double bond.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of alkenes is a common electrophilic addition reaction. masterorganicchemistry.comlibretexts.orglumenlearning.com For this compound, this reaction would proceed via a cyclic halonium ion intermediate, leading to the anti-addition of the halogen atoms across the double bond. masterorganicchemistry.comlibretexts.org This results in the formation of a vicinal dihalide. The stereochemistry of this reaction is highly specific, with the trans-isomer being the predominant product. lumenlearning.com However, the aniline functionality, being highly reactive towards electrophiles, could lead to side reactions such as halogenation of the aromatic rings, especially in the absence of controlled reaction conditions. byjus.comtestbook.combyjus.com Protection of the amino group may be necessary to achieve selective halogenation of the acrylate double bond.

Table 1: Predicted Products of Addition Reactions

| Reaction | Reagents and Conditions | Expected Major Product |

| Hydrogenation | H₂, Pd/C, Room Temperature | 4-Anilinophenyl 2-methylpropanoate |

| Bromination | Br₂, Inert Solvent (e.g., CCl₄) | 4-Anilinophenyl 2,3-dibromo-2-methylpropanoate |

Cycloaddition Reactions

The acrylate double bond of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of cyclic structures.

Diels-Alder Reaction ([4+2] Cycloaddition): Acrylate esters are classic dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the ester group, which lowers the energy of the LUMO. acs.orgmdpi.comacs.org When reacted with a conjugated diene, this compound would be expected to form a six-membered ring. The reaction is typically concerted and stereospecific, proceeding via a suprafacial addition to both the diene and the dienophile. mdpi.com Lewis acid catalysis, for instance with aluminum chloride, can significantly enhance the rate and selectivity of the reaction by coordinating to the carbonyl oxygen of the ester, thereby further lowering the LUMO energy of the dienophile. acs.orgacs.org

1,3-Dipolar Cycloaddition: The acrylate double bond can also participate in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, or diazomethane (B1218177) to form five-membered heterocyclic rings. organic-chemistry.orgrsc.orgwikipedia.org These reactions are also concerted, pericyclic reactions and are a powerful tool for heterocycle synthesis. wikipedia.org The regioselectivity of the addition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. organic-chemistry.org For instance, the reaction of an acrylate with diazomethane typically yields a pyrazoline derivative. rsc.org

Table 2: Potential Cycloaddition Reactions and Products

| Reaction Type | Reactant | Expected Product Class |

| Diels-Alder | Butadiene | Substituted cyclohexene |

| 1,3-Dipolar Cycloaddition | Phenyl azide | Triazoline derivative |

| 1,3-Dipolar Cycloaddition | Diazomethane | Pyrazoline derivative |

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: In hydrogenation, the reaction is highly regioselective for the carbon-carbon double bond over the carbonyl group or the aromatic rings under mild conditions. tandfonline.com In electrophilic halogenation of the aniline rings, the amino group is a strong ortho-, para-director, leading to substitution at these positions. byjus.combyjus.com The regioselectivity of 1,3-dipolar cycloadditions is determined by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. organic-chemistry.org

Stereoselectivity: Hydrogenation of the acrylate double bond typically occurs via syn-addition. Halogenation proceeds with high anti-stereoselectivity due to the formation of a bridged halonium ion intermediate. masterorganicchemistry.comlibretexts.orglumenlearning.com Diels-Alder reactions are highly stereospecific, with the stereochemistry of the reactants being retained in the product. The endo rule often predicts the major diastereomer in kinetically controlled reactions. mdpi.com

Advanced Functional Materials Development from Poly 4 Anilinophenyl 2 Methylprop 2 Enoate

Design and Synthesis of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. The process involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. This "molecular memory" allows the MIP to selectively rebind the target molecule from a complex mixture.

The monomer, 4-Anilinophenyl 2-methylprop-2-enoate, possesses a methacrylate (B99206) group for polymerization and an aniline (B41778) group that can serve as a functional site for interaction with various templates. The aniline moiety, with its secondary amine and aromatic ring, can participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions, making it a versatile functional monomer for MIP synthesis.

Semi-Covalent Imprinting Approaches

The semi-covalent imprinting strategy combines the strengths of both covalent and non-covalent imprinting methods. In this approach, the template is covalently bonded to a functional monomer during the polymerization step. This ensures a well-defined and homogenous distribution of binding sites throughout the polymer matrix. After the polymer is formed, the covalent bond is cleaved to remove the template. Crucially, the subsequent rebinding of the target molecule to the imprinted cavity occurs through non-covalent interactions. ijseas.com

For a monomer like this compound, a semi-covalent approach could be envisioned where a template molecule is first covalently attached to the aniline nitrogen. This template-monomer adduct would then be co-polymerized with a cross-linking agent such as ethylene (B1197577) glycol dimethacrylate (EGDMA). Following polymerization, the bond between the aniline and the template would be cleaved, for instance, by hydrolysis, regenerating the aniline functionality within the polymer cavity. This method offers the advantage of precise template placement while allowing for rapid and reversible non-covalent rebinding of the target molecule. kpi.ua

Application in Selective Adsorption and Recognition

MIPs based on Poly(this compound) would theoretically be applicable in fields requiring high selectivity, such as analytical chemistry, sensor technology, and purification processes. The aniline group within the imprinted cavity could provide specific recognition for templates containing complementary functionalities, such as carboxylic acids, aldehydes, or nitroaromatic compounds, through hydrogen bonding and π-π interactions.

Table 1: Potential Polymerization Components for a Semi-Covalent MIP

| Component | Example Compound | Function |

|---|---|---|

| Functional Monomer | This compound | Forms the polymer backbone and provides interaction sites. |

| Template | Aromatic Aldehyde (e.g., Benzaldehyde) | The target molecule for which recognition sites are created. |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms a rigid, porous 3D polymer network. |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the free-radical polymerization process. |

| Porogen | Toluene (B28343) or Chloroform | A solvent that creates pores in the polymer matrix. |

The selectivity of these MIPs would be evaluated by comparing the binding of the target template molecule to that of structurally similar analogues. A high imprinting factor (the ratio of template binding to the MIP versus a non-imprinted polymer, NIP) would indicate successful imprinting and high selectivity.

Integration into Advanced Coating Systems for Specialized Applications

Polymers derived from functional methacrylates are widely used in coating applications due to their excellent film-forming properties, durability, and weather resistance. The presence of the anilino-phenyl group in Poly(this compound) could impart unique properties to coating systems. For instance, the aniline moiety can provide anti-corrosion properties when applied to metal substrates, as aniline-based polymers are known to form a passivating layer that inhibits rust formation. Furthermore, the polymer's refractive index could be tailored by its aromatic content, making it a candidate for optical coatings or anti-reflective layers.

Development of Optoelectronic Materials Based on Aniline Functionality

The aniline group is the fundamental building block of polyaniline, one of the most studied conducting polymers. The nitrogen lone pair and the aromatic ring create a π-conjugated system that can be readily oxidized and reduced. While Poly(this compound) itself is not a conducting polymer due to the insulating methacrylate backbone, the aniline side chains could be electrochemically or chemically coupled to form conductive pathways. This could lead to the development of hybrid materials with tunable optoelectronic properties. For example, the polymer could be used as a processable precursor that, upon treatment, becomes conductive or semi-conductive. Such materials could find applications in sensors, electrochromic devices, or as hole-transport layers in organic light-emitting diodes (OLEDs).

Creation of Responsive Polymeric Materials

"Smart" or responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli. The aniline functionality in Poly(this compound) makes it a candidate for creating polymers responsive to pH and redox potential.

pH-Responsiveness: The aniline group is basic and can be protonated in acidic conditions. This protonation would introduce positive charges along the polymer chain, leading to electrostatic repulsion and a conformational change. In a hydrogel, this would cause swelling, while in a solution, it would alter the polymer's solubility.

Redox-Responsiveness: The aniline group can be reversibly oxidized and reduced. This change in oxidation state alters the electronic properties of the side group, which can, in turn, affect the polymer's color (electrochromism), hydrophilicity, and interaction with other molecules.

These responsive properties could be harnessed in applications like controlled drug delivery systems, where a change in local pH triggers drug release, or in chemical sensors that signal the presence of oxidizing or reducing agents.

Crosslinked Polymer Networks and Hydrogels

Crosslinking the chains of Poly(this compound) can lead to the formation of insoluble polymer networks. If these networks are synthesized in the presence of a significant amount of water, they form hydrogels—water-swollen, three-dimensional polymer networks.

Crosslinking can be achieved by co-polymerizing the monomer with a di-functional cross-linking agent like EGDMA. The properties of the resulting network, such as swelling ratio, mechanical strength, and porosity, can be controlled by the cross-linker concentration.

Hydrogels based on this polymer would be expected to exhibit the pH and redox-responsive behaviors described above. For instance, a hydrogel made from this polymer could swell significantly at low pH due to the protonation of the aniline groups. This property is highly desirable for applications in biomedicine, such as pH-sensitive drug delivery matrices or smart scaffolds for tissue engineering.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Ethylene Glycol Dimethacrylate (EGDMA) |

| Azobisisobutyronitrile (AIBN) |

| Benzaldehyde |

| Toluene |

Analytical Methodologies for Characterization and Detection in Research Matrices

Chromatographic Method Development for Monomer and Oligomer Analysis

Chromatographic techniques are indispensable for the separation and quantification of 4-Anilinophenyl 2-methylprop-2-enoate from reaction mixtures, as well as for the analysis of its oligomers. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For aromatic methacrylates, reversed-phase HPLC is a common approach. A C18 column is often employed as the stationary phase due to its hydrophobicity, which allows for good retention and separation of aromatic compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. americanlaboratory.come3s-conferences.org The composition of the mobile phase can be optimized in either an isocratic or gradient elution mode to achieve the desired separation of the monomer from impurities or oligomers. The presence of the aromatic phenyl rings and the aniline (B41778) group in this compound allows for sensitive detection using UV-Vis spectroscopy, typically in the range of 210-280 nm. e3s-conferences.org

For more complex matrices or trace analysis, coupling HPLC with a mass spectrometer (LC-MS) provides higher selectivity and structural information, aiding in the unambiguous identification of the monomer and its byproducts. americanlaboratory.com Electrospray ionization (ESI) is a suitable ionization technique for such compounds. americanlaboratory.com

| Parameter | Typical Condition | Rationale |

| Stationary Phase | C18, 5 µm particle size | Good retention for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Allows for tuning of polarity for optimal separation. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures, gradient for complex samples with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |